molecular formula C13H11FO B6612759 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol CAS No. 64465-55-0

4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol

Cat. No.: B6612759
CAS No.: 64465-55-0
M. Wt: 202.22 g/mol
InChI Key: VKWLGZRQBJHLIU-UHFFFAOYSA-N
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Description

4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-ol is an organic compound belonging to the biphenyl family It is characterized by the presence of a fluorine atom at the 4’ position and a methyl group at the 2’ position on the biphenyl structure, with a hydroxyl group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-ol typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a biphenyl derivative.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Formation of 4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-one.

    Reduction: Formation of 4’-Fluoro-2’-methyl[1,1’-biphenyl].

    Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s stability and bioavailability by affecting its electronic properties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

    4’-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl-methanamine: Similar structure but with an amine group instead of a hydroxyl group.

    4’-Fluoro-2’-methyl[1,1’-biphenyl]-3-yl-boronic acid: Contains a boronic acid group, used in Suzuki-Miyaura coupling reactions.

    2-Fluoro-[1,1’-biphenyl]-4-yl-N-(4-methyl-2-oxo-2H-chromen-7-yl)propanamide: A more complex derivative with additional functional groups.

Uniqueness: 4’-Fluoro-2’-methyl[1,1’-biphenyl]-4-ol is unique due to the specific positioning of the fluorine, methyl, and hydroxyl groups, which confer distinct chemical and physical properties. These properties make it valuable for targeted applications in organic synthesis and materials science.

Properties

IUPAC Name

4-(4-fluoro-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-8-11(14)4-7-13(9)10-2-5-12(15)6-3-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKWLGZRQBJHLIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(C=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90613461
Record name 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64465-55-0
Record name 4'-Fluoro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90613461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2.1 grams of 4-(2'-methyl-4'-fluorophenyl)-anisole in 50 ml. of boiling acetic acid is added 5 ml. of hydriodic acid and the boiling continued for 3 hours. Water is added and the reaction mixture cooled and the 4-(2'-methyl-4'-fluorophenyl)-phenol crystallizes. Further purification is then achieved by recrystallization of the solid from aqueous ethanol to yield 4-(2'-methyl-4'-fluorophenyl)-phenol.
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4-(2'-methyl-4'-fluorophenyl)-anisole
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